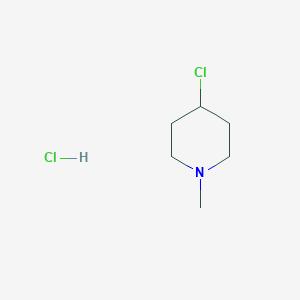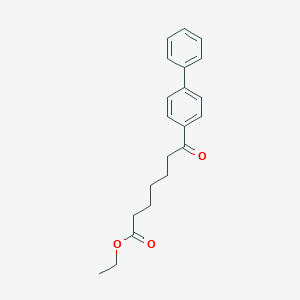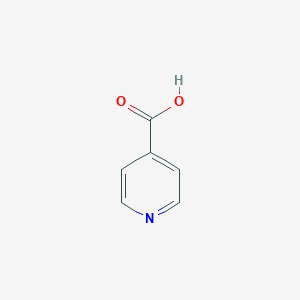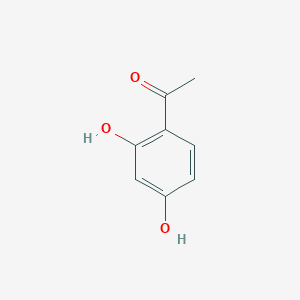
プロピオニル酢酸エチル
概要
説明
Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is an ester derived from the condensation of propionic acid and ethyl acetoacetate. This compound is commonly used in organic synthesis and has various applications in the chemical industry.
科学的研究の応用
Ethyl propionylacetate has several applications in scientific research:
作用機序
Mode of Action
It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring . This suggests that it may interact with its targets to induce specific chemical transformations.
Biochemical Pathways
It’s known that it’s used in the synthesis of specific compounds, suggesting that it may play a role in certain synthetic biochemical pathways .
Result of Action
Its use in the synthesis of specific compounds suggests that it may have a role in inducing certain chemical transformations .
生化学分析
Biochemical Properties
Ethyl Propionylacetate is known to react with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Ethyl propionylacetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane at low temperatures, followed by refluxing with ethanol . Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with propionyl chloride .
Industrial Production Methods
In industrial settings, ethyl propionylacetate is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation .
化学反応の分析
Types of Reactions
Ethyl propionylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Propionic acid and acetic acid.
Reduction: Ethyl 3-hydroxyvalerate.
Substitution: Various esters and ketones depending on the nucleophile used.
類似化合物との比較
Ethyl propionylacetate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar structure but lacks the propionyl group.
Ethyl isobutyrylacetate: Similar structure but has an isobutyryl group instead of a propionyl group.
Ethyl benzoylacetate: Contains a benzoyl group instead of a propionyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
特性
IUPAC Name |
ethyl 3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197800 | |
| Record name | Ethyl 3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-44-4 | |
| Record name | Ethyl 3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4949-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4949-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-oxovalerate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of ethyl 3-oxopentanoate in organic synthesis?
A1: Ethyl 3-oxopentanoate serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of substituted 1,2-oxazole-4-carboxylic acids. []
Q2: How is ethyl 3-oxopentanoate utilized in the synthesis of methylenomycin B?
A2: Methylenomycin B, an antibacterial compound, can be synthesized using ethyl 3-oxopentanoate as a starting material in a four-step process. []
Q3: Can you describe a more efficient method for synthesizing ethyl 3-oxopentanoate?
A3: A method for preparing high-purity (98% or more) ethyl 3-oxopentanoate involves a condensation reaction between ethyl acetylacetate and propionyl chloride using dichloromethane as a solvent and a suitable catalyst. The resulting α-ethyl acetylpropionylacetate is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid. []
Q4: How does ethyl 3-oxopentanoate contribute to the synthesis of etodolic acid?
A4: Etodolic acid, a potent anti-inflammatory drug, can be synthesized through the acid-catalyzed condensation of a substituted tryptophol with ethyl 3-oxopentanoate or ethyl butyrylacetate. This reaction leads to the formation of 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with varying substituents on the benzene ring. []
Q5: What role does ethyl 3-oxopentanoate play in the creation of crown ether derivatives?
A5: Ethyl 3-oxopentanoate serves as a precursor in the synthesis of 4-propyl-7,8-, 4-propyl-6,7-, 3-ethyl-4-methyl-7,8-, and 3-ethyl-4-methyl-6,7-dihydroxy-2H-chromenones. These chromenones are then reacted with bis-dihalides or ditosylates of glycols to create chromenone derivatives of 12-crown-4, 15-crown-4, and 18-crown-6. []
Q6: Can ethyl 3-oxopentanoate be used to synthesize PPAR agonist ligands?
A6: Yes, ethyl 3-oxopentanoate can be used as a starting material for the synthesis of PPAR agonist ligands like JTT-20993. The synthesis involves a series of reactions, including bromination, cyclization, alcoholization, methanesulfonization, and condensation. [] A similar approach is used to synthesize another PPAR agonist ligand intermediate, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. []
Q7: How is ethyl 3-oxopentanoate involved in the synthesis of porphyrins?
A7: In the synthesis of octaethylporphyrin, ethyl 3-oxopentanoate and acetylacetone are used as starting materials in a Knorr reaction. This reaction leads to the formation of 5-methyl-3-ethyl-4-acetyl-2-ethoxycarbonyl pyrrole. Further modifications and cyclization reactions ultimately lead to the formation of octaethylporphyrin. []
Q8: Can ethyl 3-oxopentanoate undergo microbial reduction?
A8: Yes, ethyl 3-oxopentanoate can undergo enantioselective bioreduction using microorganisms like Kluyveromyces marxianus. This yeast exhibits a preference for the R enantiomer, producing chiral β-hydroxyesters with high enantiomeric excess, often close to 100%. []
Q9: Are there other microorganisms capable of reducing ethyl 3-oxopentanoate?
A9: Various plants and microorganisms have demonstrated the ability to catalyze the stereoselective reduction of prochiral ketones, including ethyl 3-oxopentanoate. This process offers a promising route to synthesize optically pure chiral alcohols, which are crucial building blocks for many enantiomerically pure pharmaceuticals. []
Q10: Which microorganism exhibits superior performance in the bioreduction of ethyl 3-oxopentanoate?
A10: Among the microorganisms studied, Rhodotrula glutinis displays remarkable results in bioreducing ethyl 3-oxopentanoate and other prochiral ketones, yielding chiral alcohols with high yield and optical purity. This makes it a promising candidate for further research and potential industrial applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














